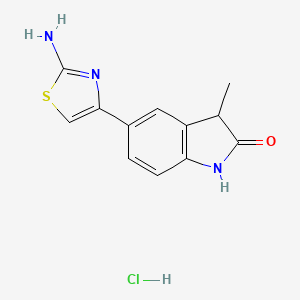

5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound . Thiazole rings are found in many biologically active molecules and are often used in medicinal chemistry and drug discovery research .

Synthesis Analysis

The synthesis of related compounds often involves reactions with 2-amino-1,3-thiazol-4-yl derivatives . For example, naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring is a key structural component, and the compound also contains an indole ring and a methyl group .Chemical Reactions Analysis

The thiazole ring in the compound can participate in various chemical reactions. For instance, 2-aminothiazoles containing 4,5-butylidene and benzylic amines were found to improve the cytotoxicity of the synthesized compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For a related compound, (2-amino-1,3-thiazol-4-yl)methanol hydrochloride, the molecular weight is reported to be 166.63 .Scientific Research Applications

Antioxidant Activity

Compounds related to "5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one hydrochloride" have been investigated for their antioxidant properties. A study by Zvezdanović et al. (2014) demonstrated that 2-amino-5-alkylidenethiazol-4-ones, which share a similar structural motif, exhibit significant lipid peroxidation (LP) inhibition effects. These effects are comparable to those of standard antioxidants, suggesting a potential application in mitigating oxidative stress-related conditions (Zvezdanović et al., 2014).

Antimicrobial and Antibacterial Agents

Research has shown that derivatives of the compound exhibit promising antimicrobial and antibacterial activities. For instance, Borad et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives that showed a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

Anti-Inflammatory Agents

Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory properties. A study by Bhati and Kumar (2008) found that synthesized thiazolidinoyl-1,3,4-thiadiazino indoles exhibited significant anti-inflammatory activities, outperforming phenylbutazone in certain measures (Bhati & Kumar, 2008).

Anticancer Activity

The compound and its analogs have been explored for their potential anticancer activities. For example, research by Vaddula et al. (2016) on 5-(2′-indolyl)thiazoles, closely related to the compound , showed encouraging anticancer activity against selected human cancer cell lines. Some derivatives exhibited selectivity towards particular cell lines, presenting a promising avenue for targeted cancer therapy (Vaddula et al., 2016).

Mechanism of Action

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further exploring the biological activities of this compound and its derivatives, and their potential applications in the treatment of various diseases.

Properties

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS.ClH/c1-6-8-4-7(10-5-17-12(13)15-10)2-3-9(8)14-11(6)16;/h2-6H,1H3,(H2,13,15)(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKBYSLOLOFFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)

![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)

![2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2826380.png)

![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)

![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)

![1-Cyclohexyl-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2826388.png)